molecular formula C20H17N3O4S B2597730 N-benzyl-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide CAS No. 941994-30-5

N-benzyl-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide

Cat. No.: B2597730
CAS No.: 941994-30-5
M. Wt: 395.43
InChI Key: ROAYUZUESLWLEU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . A series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino) ethylamino] benzamides derivatives were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The obtained intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .


Molecular Structure Analysis

The structure of N-benzyl-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)isoxazole-5-carboxamide was analyzed based on IR, 1H, 13C NMR and mass spectral data .

Scientific Research Applications

Antibacterial and Antimicrobial Properties

Research has shown that derivatives of benzothiazole, including those similar in structure to N-benzyl-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)isoxazole-5-carboxamide, exhibit promising antibacterial activity. For instance, novel analogs have been synthesized and assessed for their antimicrobial efficacy, particularly against Staphylococcus aureus and Bacillus subtilis, displaying significant activity at non-cytotoxic concentrations (Palkar et al., 2017). Furthermore, compounds with benzothiazole derivatives have been evaluated for their antimicrobial potential, with some showing effectiveness against a range of microbial strains (Talupur et al., 2021).

Anticancer Activity

Benzothiazole derivatives have also been investigated for their potential anticancer properties. A study identified that certain benzothiazole compounds showed moderate to excellent cytotoxic activity against various cancer cell lines, suggesting their promise as anticancer agents (Osmaniye et al., 2018). Another research effort focused on the design and synthesis of benzothiazole-2-carboxamide derivatives, which were evaluated for their cytotoxicity against cancer cell lines high in epidermal growth factor receptor expression, revealing several compounds with significant activity (Zhang et al., 2017).

Corrosion Inhibition

Benzothiazole derivatives have been synthesized and studied for their corrosion inhibiting effect against steel in acidic solutions, demonstrating high inhibition efficiencies and stability, suggesting their utility in protecting metals from corrosion (Hu et al., 2016).

Enzyme Inhibition

Further studies have explored the enzyme inhibitory activities of benzothiazole derivatives. For example, research on the design, synthesis, and evaluation of benzothiazole-2-carboxamide derivatives as potential inhibitors of stearoyl-CoA desaturase-1 demonstrated that some derivatives exhibit potent inhibitory effects, offering a therapeutic approach for metabolic disorders (Uto et al., 2009).

Properties

IUPAC Name

N-benzyl-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O4S/c1-25-14-8-9-15(26-2)18-17(14)22-20(28-18)23(12-13-6-4-3-5-7-13)19(24)16-10-11-21-27-16/h3-11H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROAYUZUESLWLEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)OC)SC(=N2)N(CC3=CC=CC=C3)C(=O)C4=CC=NO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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